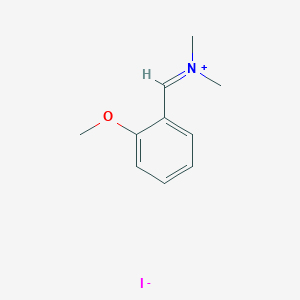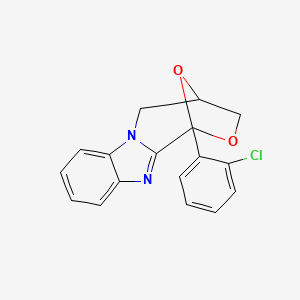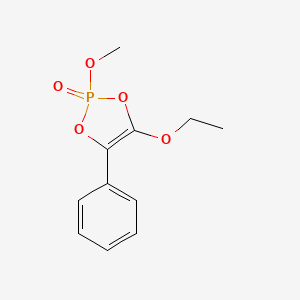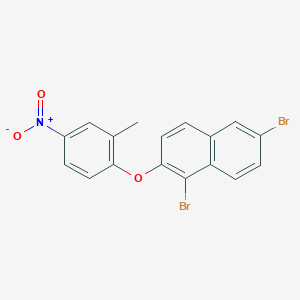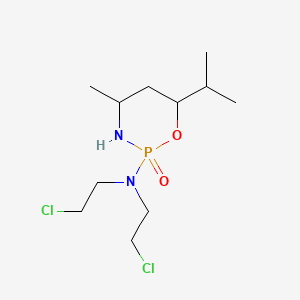
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4-methyl-6-isopropyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with N,N-bis(2-chloroethyl)amine to produce cyclophosphamide .
Industrial Production Methods
Industrial production of cyclophosphamide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form inactive metabolites, which are then excreted from the body.
Substitution: Cyclophosphamide can undergo nucleophilic substitution reactions, particularly with DNA, leading to cross-linking and strand breakage.
Common Reagents and Conditions
Oxidation: Liver enzymes such as cytochrome P450 are involved in the oxidation of cyclophosphamide.
Reduction: Reducing agents in the body, such as glutathione, play a role in the reduction of cyclophosphamide.
Substitution: The presence of nucleophiles, such as DNA bases, facilitates the substitution reactions.
Major Products Formed
4-Hydroxycyclophosphamide: An active metabolite formed through oxidation.
Aldophosphamide: Another active metabolite formed through oxidation.
Carboxyphosphamide: An inactive metabolite formed through reduction.
Scientific Research Applications
Cyclophosphamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA cross-linking and repair mechanisms.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Widely used in cancer chemotherapy for treating various types of cancers, including lymphoma, leukemia, and breast cancer.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Cyclophosphamide exerts its effects through the following mechanisms:
DNA Cross-Linking: The compound forms covalent bonds with DNA, leading to cross-linking and strand breakage.
Inhibition of Aldehyde Dehydrogenase 1 (ALDH1): Cyclophosphamide decreases the activity of ALDH1, an enzyme involved in the detoxification of aldehydes.
Comparison with Similar Compounds
Cyclophosphamide is unique compared to other similar compounds due to its dual role as a chemotherapeutic and immunosuppressive agent . Some similar compounds include:
Ifosfamide: Another nitrogen mustard derivative used in cancer chemotherapy.
Melphalan: A nitrogen mustard alkylating agent used to treat multiple myeloma and ovarian cancer.
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.
Cyclophosphamide stands out due to its broad spectrum of activity and its ability to be used in both cancer treatment and immunosuppression .
Properties
CAS No. |
78220-01-6 |
|---|---|
Molecular Formula |
C11H23Cl2N2O2P |
Molecular Weight |
317.19 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methyl-2-oxo-6-propan-2-yl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C11H23Cl2N2O2P/c1-9(2)11-8-10(3)14-18(16,17-11)15(6-4-12)7-5-13/h9-11H,4-8H2,1-3H3,(H,14,16) |
InChI Key |
SCFSMSGWLKGTMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OP(=O)(N1)N(CCCl)CCCl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


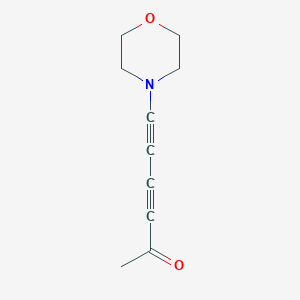
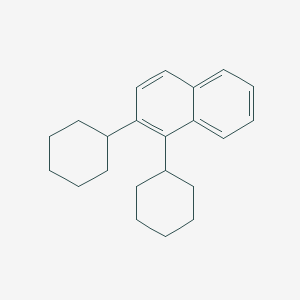
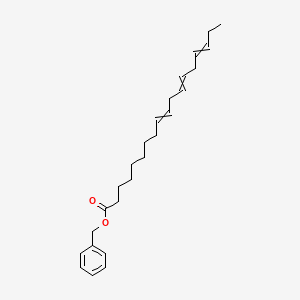
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
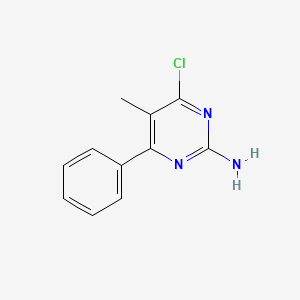
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)
![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/structure/B14431991.png)

